MCL-0129

MC4R Receptor Binding Potency

Researchers probing MC4R in stress-related neurobiology often encounter confounding off-target effects when using alternative antagonists. MCL-0129 is a rigorously characterized, non-peptidergic MC4R antagonist that resolves this with sub-10 nM potency and validated subtype selectivity. • Ki = 7.9 nM for MC4R; no detectable affinity for MC1 or MC3 subtypes • Confirmed functional antagonism: attenuates α-MSH-stimulated cAMP in MC4R-expressing COS-1 cells • Reproducible anxiolytic and antidepressant efficacy across five rodent behavioral models Supplied with full analytical documentation for immediate experimental deployment.

Molecular Formula C34H47FN4O
Molecular Weight 546.8 g/mol
CAS No. 768357-45-5
Cat. No. B1676271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMCL-0129
CAS768357-45-5
Synonyms1-((S)-2-(4-fluorophenyl)-2-(4-isopropylpiperadin-1-yl)ethyl)-4-(4-(2-methoxynaphthalen-1-yl)butyl)piperazine
MCL0129
Molecular FormulaC34H47FN4O
Molecular Weight546.8 g/mol
Structural Identifiers
SMILESCC(C)N1CCN(CC1)C(CN2CCN(CC2)CCCCC3=C(C=CC4=CC=CC=C43)OC)C5=CC=C(C=C5)F
InChIInChI=1S/C34H47FN4O/c1-27(2)38-22-24-39(25-23-38)33(29-11-14-30(35)15-12-29)26-37-20-18-36(19-21-37)17-7-6-10-32-31-9-5-4-8-28(31)13-16-34(32)40-3/h4-5,8-9,11-16,27,33H,6-7,10,17-26H2,1-3H3/t33-/m1/s1
InChIKeySLGLZEJKMBCODK-MGBGTMOVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MCL-0129: Selective MC4 Receptor Antagonist for Stress Research


MCL-0129 (CAS 768357-45-5) is a synthetic, non-peptidergic small molecule that functions as a potent and selective antagonist of the melanocortin-4 receptor (MC4R) . It exhibits a binding affinity (Ki) of 7.9 nM for MC4R in vitro, with no detectable affinity for the closely related MC1 and MC3 receptor subtypes [1]. At a concentration of 1 µM, MCL-0129 demonstrates minimal interaction with a broad panel of other receptors, transporters, and ion channels relevant to anxiety and depression, with only moderate affinity observed for the sigma-1 receptor, serotonin transporter (SERT), and α1-adrenoceptor [1]. In vivo, MCL-0129 produces robust anxiolytic-like and antidepressant-like effects across multiple rodent behavioral models, including the social interaction test, light/dark exploration task, elevated plus-maze, forced swim test, and learned helplessness paradigm [1][2].

1 MC4R-selective antagonist probe for pathway studies
2 Reported clean selectivity over MC1/MC3 subtypes
3 Stress-related behavioral model response context

MCL-0129 Uniqueness vs. Other MC4 Antagonists


The melanocortin-4 receptor (MC4R) antagonist landscape includes structurally and functionally diverse compounds, ranging from peptide-based ligands like SHU-9119 to non-peptide small molecules such as MCL0042 [1]. Despite sharing a common nominal target, these compounds exhibit profound differences in potency, receptor subtype selectivity, and off-target pharmacology that preclude simple interchangeability. MCL-0129's unique profile—defined by a sub-10 nM Ki for MC4R, a clean selectivity window over MC1 and MC3, and a specific pattern of ancillary interactions at 1 µM—is not recapitulated by its closest analogs [2]. The quantitative evidence presented below demonstrates that substituting MCL-0129 with an alternative MC4R antagonist would introduce confounding variables in experimental models, potentially altering both the magnitude and mechanism of observed effects. For researchers requiring a well-characterized, highly selective, and non-peptidergic tool compound to probe MC4R function in stress-related neurobiology, MCL-0129 represents a distinct and irreplaceable chemical entity.

Dual-target pharmacology
MCL0042, a dual MC4R antagonist and SERT inhibitor, may confound MC4R-specific endpoint interpretation when substituted for MCL-0129.
Multi-receptor activity
Peptide-based antagonists like SHU-9119 act on MC1/MC3/MC5, potentially introducing off-target effects absent with MCL-0129.

MCL-0129 Evidence: Head-to-Head Comparative Data


MC4R Binding Potency vs. MCL0042

MCL-0129 exhibits a binding affinity (Ki) of 7.9 nM for the melanocortin-4 receptor, as determined by displacement of [125I][Nle4-d-Phe7]-α-MSH [1]. In contrast, the structurally related non-peptide MC4R antagonist MCL0042 displays an IC50 of 124 ± 21.4 nM for the same target [2]. This represents a 15.7-fold difference in potency, establishing MCL-0129 as the substantially more potent ligand for in vitro and in vivo studies requiring robust target engagement at lower concentrations.

MC4R Binding Potency
Head-to-head
Ki = 7.9 nM
15.7-fold higher binding potency vs. MCL0042 (IC50 124 nM)
Supports reduced compound usage in assays
Comparator IC50 may vary by assay conditions
MC4R Receptor Binding Potency Ki IC50 Comparator

MC4R Subtype Selectivity vs. SHU-9119

MCL-0129 shows no measurable affinity for the MC1 or MC3 receptor subtypes at concentrations up to 1 µM [1]. This is a critical distinction from peptide-based MC4R antagonists such as SHU-9119, which acts as a potent antagonist at both MC3R (IC50 = 0.23 nM) and MC4R (IC50 = 0.06 nM), and also functions as a partial agonist at MC5R (EC50 = 0.12 nM) . The clean selectivity profile of MCL-0129 eliminates confounding activity at MC1, MC3, and MC5, thereby enabling more precise interrogation of MC4R-specific pharmacology.

MC4R Subtype Selectivity
Cross-study
No MC1/MC3 affinity up to 1 µM
SHU-9119: active at MC3 (0.23 nM), MC4 (0.06 nM), MC5 (partial agonist)
Clean selectivity supports MC4R-specific interpretation
Multi-receptor peptides may confound MC4R endpoint attribution
MC4R Selectivity MC1 MC3 Receptor Subtype Peptide vs Non-Peptide

Anxiolytic-Like Effect in Social Interaction Test

In the social interaction test, a validated rodent model of anxiety, repeated administration of MCL-0129 for 1 week produced a significant and dose-dependent increase in the time spent in social interaction [1]. While the precise quantitative data for each dose is not extracted in the abstract, the study explicitly notes that acute administration had no effect, whereas repeated dosing (1 week) produced a statistically significant, dose-dependent anxiolytic-like response without affecting locomotor activity [1]. This contrasts with the MC4R agonist MT II, which dose-dependently reduced social interaction time [1].

Social Interaction Test
Head-to-head
Dose-dependent increase in social time
Repeated 1-week dosing; no effect with acute treatment
Supports repeated-dosing stress model research
Behavioral response opposite to MC4R agonist MT II
Anxiolytic Social Interaction Test Behavioral Pharmacology In Vivo Dose-Response

Favorable Off-Target Profile vs. MCL0042

At a concentration of 1 µM, MCL-0129 showed no apparent affinity for a wide panel of receptors, transporters, and ion channels implicated in anxiety and depression, with the exception of moderate affinity for the sigma-1 receptor (Ki ≈ 1,000 nM), serotonin transporter (SERT), and α1-adrenoceptor [1][2]. In contrast, the analog MCL0042 is characterized as a dual MC4R antagonist and serotonin transporter inhibitor, with an IC50 of 124 nM at MC4R and additional SERT inhibitory activity [3]. MCL-0129's cleaner profile reduces the likelihood of polypharmacology confounding experimental outcomes.

Off-Target Profile
Class-level
Minimal ancillary binding at 1 µM
Moderate: sigma-1 (~1,000 nM), SERT, α1; MCL0042 dual MC4R/SERT
Reduces polypharmacology risk in CNS assays
Off-target panel may not cover all CNS receptors
Selectivity Off-Target Sigma-1 SERT Alpha-1 Safety Pharmacology

Antidepressant-Like Effect in Forced Swim Test

In the forced swim test, a classic rodent screen for antidepressant activity, MCL-0129 significantly shortened immobility time, indicating an antidepressant-like effect [1]. Crucially, this effect was observed at doses that did not alter spontaneous locomotor activity or impair motor coordination on the Rotarod test, confirming that the reduction in immobility was not a false positive driven by psychomotor stimulation [1]. This pattern of efficacy in the forced swim test coupled with a clean motor profile is consistent with clinically effective antidepressants.

Forced Swim Test
Reported
Reduced immobility time
At doses not altering locomotion or Rotarod performance
Antidepressant-like behavioral endpoint context
Motor dissociation supports assay specificity
Antidepressant Forced Swim Test Behavioral Pharmacology In Vivo Locomotor Activity

Molecular Basis of MC4R Selectivity by MD Simulations

Microsecond-scale molecular dynamics simulations have revealed that MCL-0129 spontaneously adopts a binding mode within the human MC4R (hMC4R) that blocks the agonistic-binding site [1]. Extending these simulations to hMC1R and hMC3R demonstrated that receptor subtype selectivity for hMC4R depends on a small number of amino acids located in various structural elements of the receptor [1]. The computationally derived binding affinity for hMC4R matched the experimentally determined Ki value, validating the model [1]. This atomic-level understanding of MCL-0129's selectivity mechanism is not available for most other MC4R antagonists, providing a unique structural rationale for its pharmacological profile.

MD Simulations
Class-level
Reported binding mode characterization
MD identifies selectivity-determining residues; consistent with experimental Ki
Supports structure-based design workflows
Computational model requires experimental validation for new analogs
MC4R Molecular Dynamics Selectivity Computational Chemistry Structure-Activity Relationship

MCL-0129: Optimal Research Applications


MC4R in Stress-Induced Anxiety & Depression

MCL-0129 is the tool of choice for researchers dissecting the contribution of MC4R to stress-related psychiatric disorders. Its high potency (Ki = 7.9 nM) and clean selectivity over MC1 and MC3 enable precise pharmacological blockade of MC4R without confounding activity at other melanocortin receptor subtypes [1]. The compound's validated efficacy in multiple rodent models of anxiety (social interaction, light/dark exploration, elevated plus-maze) and depression (forced swim, learned helplessness) provides a robust behavioral framework for hypothesis testing [1][2].

Structure-Based Drug Design for MC4R Antagonists

For medicinal chemists and computational chemists engaged in MC4R antagonist discovery, MCL-0129 serves as a benchmark ligand with a well-characterized binding mode. The microsecond-scale molecular dynamics simulations that elucidated its spontaneous binding to hMC4R and identified the amino acids governing subtype selectivity provide a validated structural template for rational design [3]. MCL-0129's non-peptidergic scaffold also offers a starting point for SAR exploration aimed at optimizing pharmacokinetic properties while maintaining potency and selectivity.

In Vitro MC4R Signaling Pathway Profiling

MCL-0129 is an ideal tool for cell-based assays investigating MC4R downstream signaling. It has been demonstrated to attenuate α-MSH-stimulated cAMP accumulation in COS-1 cells expressing MC4R, confirming its functional antagonist activity, while having no effect on basal cAMP levels [1]. This functional antagonism, combined with its high binding affinity and selectivity, makes MCL-0129 suitable for detailed studies of MC4R signal transduction, receptor desensitization, and biased signaling pathways.

In Vivo Behavioral Benchmark for MC4R Antagonists

For organizations developing next-generation MC4R antagonists, MCL-0129 represents an essential reference compound for comparative in vivo studies. Its robust and reproducible effects in the forced swim test (reduced immobility) and social interaction test (increased interaction time) provide a clear efficacy benchmark against which new chemical entities can be compared [1][2]. The availability of detailed dose-response and time-course data in the primary literature further facilitates rigorous head-to-head comparisons.

Application
Selection Property
Validation Focus
Stress-related behavioral model studies
Reported MC4R binding and selectivity profile
Anxiolytic-like and antidepressant-like endpoints in rodent models
MC4R antagonist structure-based design
Reported binding mode from MD simulations
In silico selectivity and affinity modeling
MC4R signal transduction studies
Functional antagonist activity in cAMP assay
cAMP accumulation and biased signaling endpoints
Comparative in vivo behavioral studies
Reported consistent behavioral effects
Dose-response and time-course benchmarking

Technical Documentation Hub

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54 linked technical documents
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